REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:7](=O)[NH:8][C:9]2[C:14]([C:15]=1Cl)=CN=CC=2)=[O:5])C.[Cl:18]C1C=CN=CC=1.C(O)(=O)C1C=CC=NC=1.[Li+].CC([N-]C(C)C)C>>[Cl:18][C:7]1[N:8]=[CH:9][CH:14]=[CH:15][C:6]=1[C:4]([OH:3])=[O:5] |f:3.4|
|
Name
|
4-chloro-2-oxo-1,2-dihydro-[1,6]-naphthyridine-3-carboxylic acid ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C(NC2=CC=NC=C2C1Cl)=O
|
Name
|
formula 37
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CN=CC=C1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
by quenching with dry ice or lithiation of nicotinic acid
|
Type
|
CUSTOM
|
Details
|
by quenching with hexachloroethane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=CC=N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |